molecular formula C6H4Cl5N3 B7754280 [2,3,5-Trichloro-6-(dichloromethyl)pyridin-4-yl]hydrazine

[2,3,5-Trichloro-6-(dichloromethyl)pyridin-4-yl]hydrazine

Cat. No.: B7754280
M. Wt: 295.4 g/mol
InChI Key: FJHGITZJPFJWGJ-UHFFFAOYSA-N
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Description

[2,3,5-Trichloro-6-(dichloromethyl)pyridin-4-yl]hydrazine is a chemical compound with significant interest in various scientific fields. This compound is characterized by its complex structure, which includes multiple chlorine atoms and a hydrazine group attached to a pyridine ring. Its unique chemical properties make it a valuable subject for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2,3,5-Trichloro-6-(dichloromethyl)pyridin-4-yl]hydrazine typically involves multiple steps, starting with the chlorination of pyridine derivatives. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the selective addition of chlorine atoms.

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination processes followed by purification steps to isolate the desired product. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

[2,3,5-Trichloro-6-(dichloromethyl)pyridin-4-yl]hydrazine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.

    Reduction: Reduction reactions can lead to the formation of less chlorinated or dechlorinated products.

    Substitution: Nucleophilic substitution reactions are common, where the chlorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

[2,3,5-Trichloro-6-(dichloromethyl)pyridin-4-yl]hydrazine has diverse applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: This compound can be used in biochemical assays to investigate enzyme interactions and inhibition.

    Industry: It is utilized in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of [2,3,5-Trichloro-6-(dichloromethyl)pyridin-4-yl]hydrazine involves its interaction with specific molecular targets. The hydrazine group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways, making it a useful tool for studying cellular processes .

Comparison with Similar Compounds

Similar Compounds

    2,3,5-Trichloropyridine: Lacks the hydrazine group but shares the chlorinated pyridine structure.

    6-(Dichloromethyl)pyridin-4-yl]hydrazine: Similar structure but with fewer chlorine atoms.

Uniqueness

The presence of both multiple chlorine atoms and a hydrazine group in [2,3,5-Trichloro-6-(dichloromethyl)pyridin-4-yl]hydrazine makes it unique. This combination allows for a wide range of chemical reactions and interactions, providing versatility in research and industrial applications .

Properties

IUPAC Name

[2,3,5-trichloro-6-(dichloromethyl)pyridin-4-yl]hydrazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4Cl5N3/c7-1-3(14-12)2(8)6(11)13-4(1)5(9)10/h5H,12H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJHGITZJPFJWGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(=NC(=C1Cl)Cl)C(Cl)Cl)Cl)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Cl5N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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